molecular formula C16H16ClN3O3 B2990300 Benzyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 2034495-41-3

Benzyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B2990300
CAS RN: 2034495-41-3
M. Wt: 333.77
InChI Key: RWZRQDBAXXYYJR-UHFFFAOYSA-N
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Description

“Benzyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a benzyl group, a pyrrolidine ring, a pyrimidine ring, and a carboxylate group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, along with the benzyl and carboxylate groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the carboxylate group could participate in acid-base reactions, while the pyrimidine ring might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has delved into synthesizing novel compounds with pyrrolopyrimidine and pyrimidinol derivatives due to their potential biological activities. For instance, a study focused on the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, revealing their potent antitumor and antibacterial properties. These compounds were synthesized through a series of steps and evaluated for their in vitro activity against human tumor cell lines and antibacterial activity, showcasing significant efficacy (H. Hafez et al., 2017).

  • Another study presented the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, leading to the creation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This research aimed to explore these compounds' biological activity, providing insights into their potential applications in medicinal chemistry (Y. Kharchenko et al., 2008).

Antioxidant Activity

  • A study on 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives highlighted their synthesis and evaluation for antioxidant activity. These compounds demonstrated potent antioxidant capabilities, with some showing higher activity than ascorbic acid, indicating their potential for therapeutic use (I. Tumosienė et al., 2019).

Antimicrobial and Antifolate Agents

  • The design and synthesis of pyrimidine linked pyrazole heterocyclics were investigated for their insecticidal and antibacterial potential. This research underscores the importance of developing new compounds for agricultural and medicinal applications, demonstrating a range of activities against pests and bacterial pathogens (P. P. Deohate et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many compounds containing a pyrrolidine ring are used in the treatment of human diseases .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For instance, if it shows promise as a therapeutic agent, further studies could be conducted to optimize its structure and improve its efficacy .

properties

IUPAC Name

benzyl 3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-13-8-18-15(19-9-13)23-14-6-7-20(10-14)16(21)22-11-12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZRQDBAXXYYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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